molecular formula C18H13ClN4O2 B13749470 Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl- CAS No. 3150-82-1

Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl-

Cat. No.: B13749470
CAS No.: 3150-82-1
M. Wt: 352.8 g/mol
InChI Key: RJXMVDQBCHMJTE-UHFFFAOYSA-N
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Description

Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl- is an organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This particular compound is known for its vibrant color and is used in various industrial applications, particularly as a dye.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloro-4-nitroaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with N-phenylbenzenamine under alkaline conditions to form the azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl- has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques to visualize biological specimens.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Widely used in the textile industry as a dye for fabrics

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with various enzymes and receptors. The molecular targets and pathways involved include interactions with cellular proteins and nucleic acids, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl- is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain industrial and research applications, such as its use as a dye in the textile industry and its potential therapeutic applications .

Properties

CAS No.

3150-82-1

Molecular Formula

C18H13ClN4O2

Molecular Weight

352.8 g/mol

IUPAC Name

4-[(2-chloro-4-nitrophenyl)diazenyl]-N-phenylaniline

InChI

InChI=1S/C18H13ClN4O2/c19-17-12-16(23(24)25)10-11-18(17)22-21-15-8-6-14(7-9-15)20-13-4-2-1-3-5-13/h1-12,20H

InChI Key

RJXMVDQBCHMJTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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